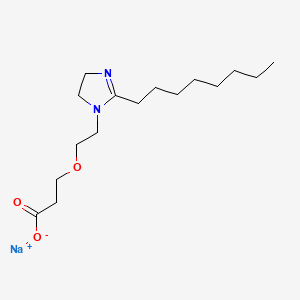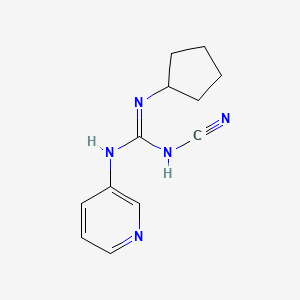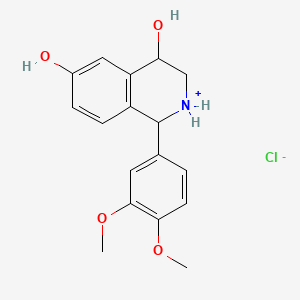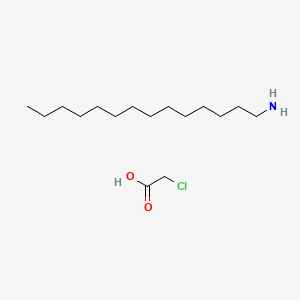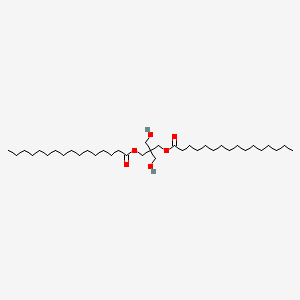
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate is a chemical compound known for its unique structure and properties. It is an ester derived from pentaerythritol and palmitic acid. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate typically involves the esterification of pentaerythritol with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and palmitic acid, are mixed in large reactors with appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to purification processes such as filtration, distillation, and drying to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Various esters and amides.
Scientific Research Applications
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as an excipient in drug delivery.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of palmitic acid.
Pentaerythritol tetrastearate: Contains four stearic acid molecules esterified to pentaerythritol.
Pentaerythritol monostearate: Contains one stearic acid molecule esterified to pentaerythritol.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate is unique due to its specific esterification with palmitic acid, which imparts distinct physical and chemical properties. Its stability, reactivity, and compatibility with biological systems make it a valuable compound in various applications .
Properties
CAS No. |
25354-61-4 |
|---|---|
Molecular Formula |
C37H72O6 |
Molecular Weight |
613.0 g/mol |
IUPAC Name |
[2-(hexadecanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] hexadecanoate |
InChI |
InChI=1S/C37H72O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(40)42-33-37(31-38,32-39)34-43-36(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-34H2,1-2H3 |
InChI Key |
QSLBMRULKKYEHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
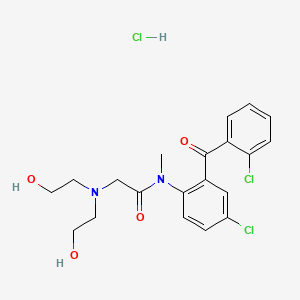
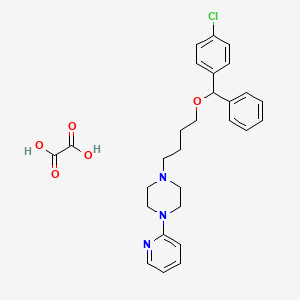
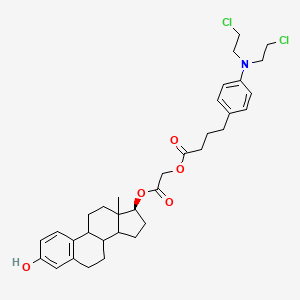
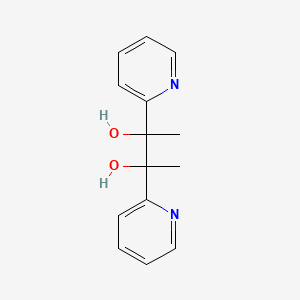
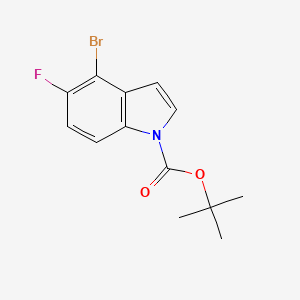
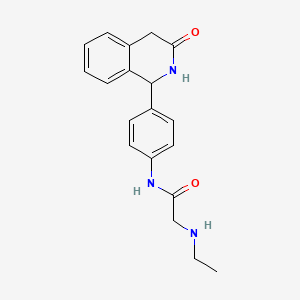
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)

